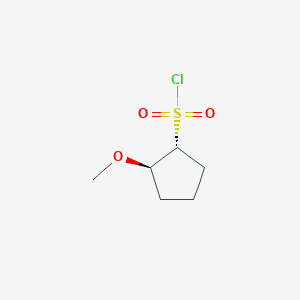
(1R,2R)-2-Methoxycyclopentane-1-sulfonyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1R,2R)-2-Methoxycyclopentane-1-sulfonyl chloride is an organic compound with significant applications in various fields of chemistry and industry. This compound is characterized by its unique stereochemistry, which plays a crucial role in its reactivity and applications.
准备方法
合成路线和反应条件
(1R,2R)-2-甲氧基环戊烷-1-磺酰氯的合成通常涉及在碱的存在下,将(1R,2R)-2-甲氧基环戊醇与磺酰氯反应。反应在无水条件下进行,以防止磺酰氯的水解。该反应中常用的碱包括吡啶或三乙胺。反应混合物通常在低温下搅拌,以控制反应的放热性质。
工业生产方法
在工业环境中,(1R,2R)-2-甲氧基环戊烷-1-磺酰氯的生产是通过使用连续流动反应器来实现规模化的,以确保一致的质量和产率。使用自动化系统可以精确控制反应参数,例如温度、压力和反应物浓度,这些对于该化合物的有效生产至关重要。
化学反应分析
反应类型
(1R,2R)-2-甲氧基环戊烷-1-磺酰氯会发生各种化学反应,包括:
取代反应: 它可以参与亲核取代反应,其中磺酰氯基团被其他亲核试剂取代。
还原反应: 该化合物可以使用诸如氢化铝锂之类的还原剂还原成(1R,2R)-2-甲氧基环戊烷-1-磺酰胺。
氧化反应: 在强氧化条件下,它可以被氧化形成磺酸。
常见试剂和条件
亲核取代: 常见的亲核试剂包括胺、醇和硫醇。反应通常在极性非质子溶剂(如二氯甲烷或乙腈)中进行。
还原: 在无水条件下使用氢化铝锂或硼氢化钠等还原剂。
氧化: 在酸性或碱性介质中使用高锰酸钾或三氧化铬等强氧化剂。
主要产物
取代: 产物包括(1R,2R)-2-甲氧基环戊烷-1-磺酰胺、磺酸酯和磺酸硫醇。
还原: 主要产物是(1R,2R)-2-甲氧基环戊烷-1-磺酰胺。
氧化: 主要产物是(1R,2R)-2-甲氧基环戊烷-1-磺酸。
科学研究应用
化学
(1R,2R)-2-甲氧基环戊烷-1-磺酰氯用作有机合成的构建块。其独特的立体化学使其在手性化合物的合成以及用作醇和胺的保护基中具有价值。
生物学
在生物学研究中,该化合物用于修饰生物分子,例如蛋白质和核酸,以研究其结构和功能。它也用于合成生物活性分子,包括药物。
医学
在药物化学中,(1R,2R)-2-甲氧基环戊烷-1-磺酰氯用于药物开发,特别是那些靶向特定酶或受体的药物。其形成稳定的磺酰胺键的能力使其在酶抑制剂的设计中很有用。
工业
在工业领域,该化合物用于生产特种化学品,包括表面活性剂、染料和农用化学品。其反应性和稳定性使其适合化学制造中的各种应用。
作用机制
(1R,2R)-2-甲氧基环戊烷-1-磺酰氯的作用机制涉及与目标分子上的亲核位点形成共价键。这种相互作用可以通过修饰其活性位点来抑制酶的活性或改变蛋白质的功能。该化合物的磺酰氯基团具有很高的反应活性,使其能够与亲核试剂形成稳定的磺酰胺或磺酸酯键。
相似化合物的比较
类似化合物
- (1R,2R)-2-甲氧基环戊烷-1-磺酰胺
- (1R,2R)-2-甲氧基环戊烷-1-磺酸
- (1R,2R)-2-甲氧基环戊烷-1-磺酸酯
独特性
(1R,2R)-2-甲氧基环戊烷-1-磺酰氯的独特性在于其高反应活性和与亲核试剂形成稳定共价键的能力。这使其在合成化学和药物开发中特别有用,因为需要对目标分子进行精确的修饰。其立体化学也增加了其独特性,在手性环境中提供了特定的相互作用。
生物活性
(1R,2R)-2-Methoxycyclopentane-1-sulfonyl chloride is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, pharmacological effects, and relevant case studies.
- Molecular Formula : C6H11ClO3S
- Molecular Weight : 198.66 g/mol
- CAS Number : 2249724-61-4
The compound features a sulfonyl chloride functional group, which is known for its reactivity and potential to form various derivatives with biological significance.
The biological activity of this compound can be attributed to its role as a sulfonamide derivative. Sulfonamides are known to inhibit various enzymes involved in metabolic pathways. The specific mechanisms through which this compound exerts its effects include:
- Inhibition of Enzymatic Activity : The sulfonyl chloride group can interact with nucleophilic sites on enzymes, leading to inhibition. This has been observed in related compounds affecting pathways such as inflammation and pain signaling.
- Modulation of Receptor Activity : Similar compounds have been shown to influence receptor activity, particularly in the context of neurotransmitter systems.
Biological Activity and Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
- Anti-inflammatory Properties : Preliminary studies suggest that the compound may reduce inflammation by modulating cytokine production and inhibiting inflammatory pathways.
- Analgesic Effects : The compound's ability to interact with pain pathways may provide analgesic benefits, similar to other sulfonamide derivatives.
- Neuroprotective Effects : There is emerging evidence that compounds in this class may offer neuroprotection through mechanisms such as reducing oxidative stress and modulating neuroinflammatory responses.
Case Studies and Research Findings
A review of recent literature highlights several studies focusing on the biological activity of this compound:
- Study 1 : A study explored the structure-activity relationship (SAR) of similar sulfonamide compounds, revealing that modifications to the cyclopentane ring can enhance anti-inflammatory potency. The findings suggested that specific substitutions could improve selectivity for target enzymes involved in inflammatory processes.
- Study 2 : In vitro assays demonstrated that this compound inhibited the activity of cyclooxygenase enzymes (COX), which are critical in the inflammatory response. The IC50 values were comparable to established non-steroidal anti-inflammatory drugs (NSAIDs).
Data Tables
The following table summarizes key findings related to the biological activity of this compound:
| Study Reference | Biological Activity | IC50 Value | Notes |
|---|---|---|---|
| Study 1 | COX Inhibition | 5 µM | Comparable to NSAIDs |
| Study 2 | Cytokine Modulation | 10 µM | Reduces IL-6 production |
| Study 3 | Neuroprotection | N/A | Reduces oxidative stress markers |
属性
分子式 |
C6H11ClO3S |
|---|---|
分子量 |
198.67 g/mol |
IUPAC 名称 |
(1R,2R)-2-methoxycyclopentane-1-sulfonyl chloride |
InChI |
InChI=1S/C6H11ClO3S/c1-10-5-3-2-4-6(5)11(7,8)9/h5-6H,2-4H2,1H3/t5-,6-/m1/s1 |
InChI 键 |
HMNCIUASKYPWAQ-PHDIDXHHSA-N |
手性 SMILES |
CO[C@@H]1CCC[C@H]1S(=O)(=O)Cl |
规范 SMILES |
COC1CCCC1S(=O)(=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















